molecular formula C7H8N2O3S B11800323 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Cat. No.: B11800323
M. Wt: 200.22 g/mol
InChI Key: QRYKOMFGQGRIMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-4-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamoyl group enhances its potential interactions with biological targets, making it a valuable compound for research .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11)

InChI Key

QRYKOMFGQGRIMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)N)CC(=O)O

Origin of Product

United States

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